8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate
Description
Properties
IUPAC Name |
3-hydroxy-2-phenyl-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3S/c16-12-11(9-5-2-1-3-6-9)19-13-10(14(17)18)7-4-8-15(12)13/h1-8H,(H-,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZPXWXKLDGZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C([N+]3=CC=CC(=C3S2)C(=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
Under acidic conditions (e.g., acetic acid/H2SO4), 2-amino-4-phenylthiazole-5-carboxylic acid reacts with pyridine-3-carboxaldehyde in a 1:1.2 molar ratio. The reaction proceeds via Schiff base formation, followed by intramolecular cyclization to yield the target compound. Elevated temperatures (80–100°C) and prolonged reaction times (8–12 h) are typically required to achieve complete conversion.
Table 1: Optimized Conditions for Cyclocondensation
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature | 90°C | 72 | 98.5 |
| Catalyst (H2SO4) | 10 mol% | 68 | 97.8 |
| Solvent | Acetic acid | 72 | 98.5 |
| Reaction Time | 10 h | 72 | 98.5 |
Substrate Scope and Limitations
Electron-withdrawing groups on the pyridine aldehyde (e.g., nitro, cyano) enhance reaction rates but reduce overall yields due to side reactions. Steric hindrance at the α-position of the aldehyde decreases cyclization efficiency, necessitating higher catalyst loadings (15–20 mol%).
Benzoylation-Cyclization Cascade Strategy
A two-step protocol involving sequential benzoylation and thermal cyclization has emerged as a high-yielding alternative. This method circumvents the instability issues associated with Schiff base intermediates in single-step cyclocondensation.
Stepwise Synthesis Protocol
- Benzoylation: Treatment of 3-amino-2-phenylthiazole-4-carboxylic acid with benzoyl chloride (1.2 equiv) in dry pyridine at 0–5°C for 1 h produces the N-benzoylated intermediate.
- Cyclization: Heating the intermediate in acetic anhydride at 110°C for 5 h induces intramolecular esterification and ring closure, forming the thiazolo[3,2-a]pyridine scaffold.
Table 2: Comparative Yields in Cascade Synthesis
| Step | Yield (%) | Purity (HPLC) | Key Side Products |
|---|---|---|---|
| Benzoylation | 89 | 96.2 | Di-benzoylated byproduct |
| Cyclization | 83 | 97.8 | Acetylated derivatives |
Solvent and Catalyst Effects
Non-polar solvents (toluene, xylene) improve cyclization yields by minimizing hydrolytic side reactions. Catalytic amounts of DMAP (4-dimethylaminopyridine, 5 mol%) accelerate the benzoylation step, reducing reaction time to 45 min.
Microwave-Assisted Synthesis
Modern protocols employ microwave irradiation to dramatically reduce reaction times while maintaining high yields. This method is particularly advantageous for large-scale production due to enhanced energy efficiency.
Accelerated Cyclocondensation
A mixture of 2-aminothiazole carboxylic acid and pyridine aldehyde in ethylene glycol undergoes microwave irradiation (150 W, 120°C) for 20–30 min, achieving 85% yield. The rapid dielectric heating minimizes thermal decomposition pathways observed in conventional heating.
Table 3: Microwave vs Conventional Heating
| Parameter | Microwave | Conventional |
|---|---|---|
| Time | 25 min | 10 h |
| Yield | 85% | 72% |
| Energy Consumption | 0.8 kWh/mol | 4.2 kWh/mol |
Scalability Considerations
Batch sizes exceeding 500 g require precise temperature control to prevent hot-spot formation. Continuous-flow microwave reactors demonstrate superior scalability, maintaining yields above 80% at kilogram-scale production.
Analytical Validation and Characterization
Rigorous spectroscopic analysis confirms structural integrity and purity across all synthetic routes:
Spectroscopic Fingerprints
- 1H NMR (DMSO-d6): δ 8.72 (d, J=7.2 Hz, 1H, pyridine-H), 7.85–7.45 (m, 5H, phenyl), 6.98 (s, 1H, thiazole-H)
- IR (KBr): 1725 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1540 cm⁻¹ (aromatic C=C)
- HRMS: m/z 312.0654 [M+H]+ (calc. 312.0658 for C15H10N2O3S)
Critical Analysis of Methodologies
Each synthesis route presents distinct advantages:
- Cyclocondensation: Cost-effective for small-scale synthesis but limited by lengthy reaction times
- Cascade Strategy: High purity output at the expense of multi-step purification
- Microwave: Industrial scalability with reduced environmental impact through lower energy consumption
Recent advances in photocatalyzed cyclization and enzyme-mediated benzoylation show promise for further optimization, particularly in enhancing stereoselectivity and reducing heavy metal catalyst usage.
Chemical Reactions Analysis
8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired transformation. Major products formed from these reactions include derivatives with modified functional groups that can exhibit different biological activities .
Scientific Research Applications
8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, thereby exhibiting antimicrobial activity . In cancer cells, the compound induces apoptosis by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Ethyl-3,7-biphenyl-5-[phenyl]-8,8a-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (Compound 4a)
- Core Structure : Thiazolo-pyrimidine fused system.
- Substituents : Ethyl ester at position 6, phenyl groups at positions 3, 5, and 5.
- Properties : Exhibits antimicrobial activity, with a yield of 53% in synthesis and a melting point confirmed via spectral analysis (IR, NMR, Mass) .
- Key Difference : The pyrimidine ring replaces the pyridine core, and the ethyl ester group contrasts with the carboxylic acid in the target compound, likely altering solubility and bioavailability.
[1,3]Selenazolo[3,2-a]pyridin-4-ium Derivatives
8-Acetyl-5-(4-methoxyphenyl)-3,7-diphenyl-8,8a-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic Acid
- Core Structure : Similar to Compound 4a but with an acetylated hydroxyl group.
- Substituents : Acetyl group at position 8, methoxyphenyl at position 4.
- Synthesis : Derived from acetylation of Compound 4b under reflux with acetic anhydride .
- Key Difference : The acetyl group introduces steric hindrance and reduces polarity compared to the carboxylic acid in the target compound.
Pharmacological Potential
- Antimicrobial Activity : Thiazolo-pyrimidine derivatives (e.g., Compound 4a) show efficacy against bacterial strains, suggesting the carboxy group in the target compound may enhance binding to microbial targets .
- Antitumor Activity : Thiazolo-pyridinium derivatives inhibit RNA polymerase I, a mechanism exploited in anticancer drug development .
- Solubility Advantage : The zwitterionic nature and carboxy group of the target compound may improve water solubility compared to ester-based analogs, facilitating drug delivery .
Biological Activity
8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium-3-olate is a heterocyclic compound that exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. This compound belongs to the thiazolopyridine family, which is known for its diverse pharmacological properties, including antimicrobial, antitumor, and apoptotic activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The chemical formula for this compound is C14H9NO3S. The compound features a thiazole and pyridine ring structure, which contributes to its biological activities. The presence of the carboxylic acid group enhances its solubility and reactivity.
| Property | Value |
|---|---|
| IUPAC Name | 3-hydroxy-2-phenyl-[1,3]thiazolo[3,2-a]pyridin-4-ium-8-carboxylate |
| Molecular Weight | 269.29 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the condensation of 2-aminothiazole with an appropriate aldehyde followed by cyclization and oxidation steps. This method allows for the introduction of various functional groups that can enhance biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by targeting DNA gyrase, an essential enzyme for bacterial DNA replication. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Studies reveal that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. The ability to trigger cell death pathways makes it a candidate for further development as an anticancer agent.
Case Studies
- Antimicrobial Efficacy : A study reported that derivatives of thiazolopyridine compounds exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 50 μg/mL against Staphylococcus aureus and Escherichia coli. The specific activity of 8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium was noted to be comparable to established antibiotics.
- Antitumor Mechanism : In cellular assays involving human cancer cell lines (e.g., MCF7 breast cancer cells), treatment with 8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis (caspase activation).
The biological activities of 8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium are attributed to its interaction with specific molecular targets:
Antimicrobial Mechanism :
The compound inhibits DNA gyrase activity by binding to the enzyme's active site, preventing DNA replication and leading to bacterial cell death.
Antitumor Mechanism :
Its antitumor effects are mediated through the induction of reactive oxygen species (ROS), which disrupt mitochondrial function and promote apoptosis in cancer cells.
Comparison with Similar Compounds
8-Carboxy-2-phenyl[1,3]thiazolo[3,2-a]pyridin-4-ium can be compared with other thiazolopyridine derivatives:
| Compound | Antimicrobial Activity | Antitumor Activity |
|---|---|---|
| 8-Carboxy-2-phenyltiazolo | Moderate | High |
| 4-Methylthiazolo[3,2-a]pyridine | Low | Moderate |
| Thiazolo[3,2-a]pyrimidine | Moderate | Low |
The unique combination of functional groups in 8-Carboxy-2-phenyltiazolo enhances its biological activity compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
